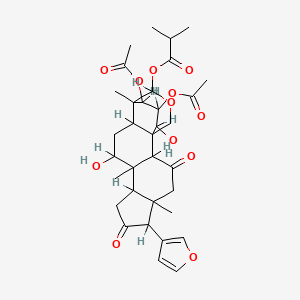

Meliatoxin B2

Beschreibung

Meliatoxin B2 is a limonoid triterpene found in Melia azedarach (Chinaberry tree), a plant with historical medicinal uses but notable toxicity . It belongs to the meliatoxin family, which includes structurally related compounds such as Meliatoxin A1, A2, B1, and toosendanin. These compounds are characterized by their tetracyclic triterpenoid backbone with oxygenated functional groups, contributing to their bioactivity and toxicity . Meliatoxin B2 is primarily associated with neurotoxic and gastrointestinal effects in animals, with documented cases of poisoning in livestock and occasional human exposures .

Eigenschaften

CAS-Nummer |

87617-80-9 |

|---|---|

Molekularformel |

C34H44O12 |

Molekulargewicht |

644.7 g/mol |

IUPAC-Name |

[19,20-diacetyloxy-6-(furan-3-yl)-11,18-dihydroxy-5,10,14-trimethyl-3,7-dioxo-16-oxapentacyclo[12.3.3.01,13.02,10.05,9]icosan-15-yl] 2-methylpropanoate |

InChI |

InChI=1S/C34H44O12/c1-15(2)29(41)46-30-33(7)22-11-23(39)32(6)21-10-19(37)24(18-8-9-42-13-18)31(21,5)12-20(38)26(32)34(22,14-43-30)27(40)25(44-16(3)35)28(33)45-17(4)36/h8-9,13,15,21-28,30,39-40H,10-12,14H2,1-7H3 |

InChI-Schlüssel |

RVDWIBIPETYACU-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C(=O)OC1C2(C3CC(C4(C5CC(=O)C(C5(CC(=O)C4C3(CO1)C(C(C2OC(=O)C)OC(=O)C)O)C)C6=COC=C6)C)O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Meliatoxin B2 involves several steps, starting from basic triterpenoid precursors. The process typically includes oxidation, reduction, and cyclization reactions to form the characteristic limonoid structure. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity.

Industrial Production Methods

Industrial production of Meliatoxin B2 often involves extraction from the Melia azedarach plant. The process includes harvesting the plant material, drying, and milling. The powdered plant material is then subjected to solvent extraction, typically using methanol or ethanol. The crude extract is further purified using chromatographic techniques to isolate Meliatoxin B2.

Analyse Chemischer Reaktionen

Types of Reactions

Meliatoxin B2 undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and acid or base catalysts.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Meliatoxin B2 exhibits significant anticancer activities, primarily attributed to its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. Research indicates that extracts from Melia azedarach leaves, which contain Meliatoxin B2 and related compounds, show high cytotoxic effects against several cancer types, including:

- Lung Cancer : The compound has demonstrated efficacy against human lung adenocarcinoma (A549) and non-small cell lung cancer (H460) cells.

- Colorectal Cancer : In vitro studies have shown that Meliatoxin B2 can inhibit growth in murine colorectal adenocarcinoma (CT26) cells.

- Prostate Cancer : Research indicates that Meliatoxin B2 affects human prostate cancer (PC3) cells by modulating apoptotic pathways.

Therapeutic Uses

Beyond its anticancer properties, Meliatoxin B2 has potential applications in other therapeutic areas:

- Anti-inflammatory Effects : Extracts from Melia azedarach have been shown to reduce inflammation markers in various models, suggesting a role in treating inflammatory diseases.

- Antimicrobial Activity : Preliminary studies indicate that Meliatoxin B2 may possess antimicrobial properties, making it a candidate for developing new antibiotics.

Toxicological Implications

While Meliatoxin B2 shows promise as a therapeutic agent, it is essential to consider its toxicological profile:

- Toxicity in Animal Models : Studies have reported lethal doses for cattle and other animals when exposed to high concentrations of Melia azedarach extracts. Symptoms include muscle tremors, ataxia, and liver damage.

- Human Poisoning Cases : There have been documented cases of human poisoning due to ingestion of parts of the tree. Symptoms often include gastrointestinal distress and neurological effects .

Data Table: Summary of Research Findings on Meliatoxin B2

| Study | Cancer Type | Findings | Mechanism |

|---|---|---|---|

| Huang et al. (1994) | Lung Adenocarcinoma | Induced apoptosis in A549 cells | Modulation of apoptotic proteins |

| Zulkipli et al. (2015) | Colorectal Cancer | Inhibited growth in CT26 cells | Autophagy induction |

| Bahuguna et al. (2009) | Various Cancers | High cytotoxicity across multiple cell lines | Regulation of calcium fluxes |

Case Studies

- Veterinary Applications : A study involving dogs with various cancers treated with Melia azedarach extracts showed a recovery rate of 76%, indicating its potential as a veterinary anticancer agent .

- Human Toxicity Reports : Documented cases highlight the acute toxicity associated with ingestion of Melia azedarach, emphasizing the need for caution when considering its therapeutic use .

Wirkmechanismus

Meliatoxin B2 exerts its effects through multiple molecular targets and pathways. It interacts with cellular receptors and enzymes, modulating their activity. The compound has been shown to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. Additionally, it exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

Meliatoxin B2 shares a core limonoid structure with other meliatoxins but differs in substituent groups and oxidation patterns. For example:

- Meliatoxin B1 (C35H46O12) has a distinct esterification pattern compared to B2, as evidenced by its SMILES and InChI data .

- Toosendanin, another limonoid from Melia azedarach, contains a furanolactone moiety absent in B2, which may enhance its insecticidal properties .

Table 1: Structural and Toxicological Comparison of Meliatoxin B2 and Analogs

*Note: Full structural elucidation of Meliatoxin B2 remains incomplete in publicly available literature.

Biologische Aktivität

Meliatoxin B2 is a limonoid compound derived from the plant Melia azedarach, commonly known as the chinaberry tree. This compound has garnered attention for its diverse biological activities, particularly its anticancer properties and toxicological effects on various organisms. This article explores the biological activity of Meliatoxin B2, supported by research findings, case studies, and data tables.

Chemical Structure and Classification

Meliatoxin B2 belongs to a class of compounds known as limonoids, which are known for their complex structures and significant biological activities. The chemical structure of Meliatoxin B2 consists of a tetranortriterpenoid framework, which contributes to its unique pharmacological profiles.

Anticancer Activity

Research indicates that extracts from Melia azedarach, including those containing Meliatoxin B2, exhibit potent cytotoxic effects against various cancer cell lines. A study highlighted the efficacy of leaf extracts in inhibiting the growth of gastric cancer cells (MKN1) in vitro and in vivo models:

- Cytotoxicity Assay : The leaf extract showed a significant reduction in cell viability with a GI50 value indicating effective inhibition.

- Mechanism of Action : The extract was found to induce autophagy in cancer cells, as evidenced by increased levels of LC3-II proteins, suggesting a mechanism through which Meliatoxin B2 may exert its anticancer effects .

Table 1: Summary of Anticancer Studies Involving Meliatoxin B2

| Study Reference | Cancer Cell Line | IC50 (µg/ml) | Mechanism of Action |

|---|---|---|---|

| MKN1 | 10.5 | Induction of autophagy | |

| A549 (lung) | 8.0 | DNA interaction | |

| SW480 (colon) | 12.0 | Apoptosis induction |

Toxicological Effects

Meliatoxin B2 has also been studied for its toxicological effects, particularly in livestock. Experimental studies have shown that ingestion of leaves containing this compound can lead to severe clinical symptoms and even death in animals such as calves:

- Clinical Signs : Symptoms observed included depression, muscle tremors, and gastrointestinal disturbances such as hemorrhagic diarrhea.

- Pathological Findings : Macroscopic examinations revealed yellow discoloration of the liver and necrotic changes in various tissues .

Table 2: Toxicological Effects of Meliatoxin B2 in Cattle

| Dose (g/kg bw) | Clinical Signs | Outcome |

|---|---|---|

| 5 | Mild depression | Recovery |

| 15 | Muscle tremors, ataxia | Severe symptoms |

| 30 | Death observed | Fatality |

Broader Pharmacological Activities

In addition to its anticancer and toxicological properties, Meliatoxin B2 and other limonoids from Melia azedarach have demonstrated a range of other pharmacological activities:

- Antimicrobial Activity : Extracts have shown effectiveness against various pathogens.

- Antioxidant Properties : The plant's extracts possess strong antioxidant capabilities, contributing to their therapeutic potential .

Case Studies

- Veterinary Applications : In veterinary medicine, treatments involving extracts from Melia azedarach have shown promising results in managing cancers in dogs, with recovery rates reaching approximately 76% .

- Human Health Implications : While primarily studied in animals, the implications for human health are significant due to the potential use of Meliatoxin B2 as a natural anticancer agent.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for identifying and quantifying Meliatoxin B2 in complex biological matrices?

- Methodology : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is widely used for precise quantification. Validate methods using calibration curves, spike-recovery tests, and inter-laboratory reproducibility checks. Include detailed protocols for sample preparation (e.g., solid-phase extraction) to minimize matrix interference .

- Data Reporting : Follow guidelines for tabulating retention times, mass-to-charge ratios, and detection limits. Use standardized units (e.g., ppm or ng/mL) and provide raw data in supplementary files for transparency .

Q. What experimental models are optimal for studying Meliatoxin B2’s cytotoxicity mechanisms?

- Approach : Use in vitro models such as human hepatocyte cell lines (e.g., HepG2) for dose-response assays (e.g., MTT, ATP assays). For mechanistic insights, combine transcriptomic profiling (RNA-seq) with pathway analysis tools (e.g., KEGG) to identify dysregulated apoptotic or oxidative stress pathways .

- Validation : Include positive/negative controls (e.g., ROS scavengers) and replicate experiments to confirm dose-dependent effects .

Advanced Research Questions

Q. How can researchers address contradictions in reported dose-dependent effects of Meliatoxin B2 across studies?

- Systematic Analysis : Conduct a meta-analysis using tools like RevMan to quantify heterogeneity (e.g., I² statistic) and assess study bias. Stratify data by experimental conditions (e.g., cell type, exposure duration) to identify confounding variables .

- Experimental Replication : Design multi-center studies with harmonized protocols (e.g., ISO 17025) to reduce inter-lab variability. Publish raw datasets and analytical parameters in open repositories for cross-validation .

Q. What strategies improve the reproducibility of Meliatoxin B2 synthesis and purification in academic labs?

- Optimization : Use design-of-experiments (DoE) approaches to test reaction variables (e.g., solvent polarity, catalyst loading). Characterize intermediates via NMR and high-resolution MS, and report purity thresholds (e.g., ≥95% by HPLC) .

- Documentation : Provide step-by-step synthetic workflows in supplementary materials, including hazard notes for reactive intermediates (e.g., epoxide formation) .

Q. How should researchers design in vivo studies to bridge gaps between Meliatoxin B2’s in vitro toxicity and physiological relevance?

- Model Selection : Use rodent models (e.g., Sprague-Dawley rats) with controlled dosing regimens. Monitor biomarkers (e.g., serum ALT/AST for hepatotoxicity) and histopathological endpoints .

- Ethical Compliance : Follow ARRIVE guidelines for animal studies, including sample-size justification and randomization protocols. Publish negative results to avoid publication bias .

Data Management and Reporting

Q. What metadata standards are critical for sharing Meliatoxin B2 research data in compliance with FAIR principles?

- FAIR Alignment : Use platforms like Zenodo to upload datasets with structured metadata (e.g., DOI, experimental conditions, instrument models). Adopt ISA-Tab format for contextual clarity .

- Interoperability : Embed machine-readable annotations (e.g., JSON-LD) for chemical identifiers (InChIKey, CAS) and toxicity endpoints .

Q. How can researchers resolve discrepancies between spectroscopic data and computational predictions for Meliatoxin B2’s structural properties?

- Validation Workflow : Compare experimental NMR/IR spectra with density functional theory (DFT) simulations. Use software like Gaussian or ORCA to optimize molecular geometries and calculate vibrational frequencies .

- Transparency : Report computational parameters (e.g., basis sets, solvation models) and deviations (e.g., RMSD > 0.1 Å) in supplementary tables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.